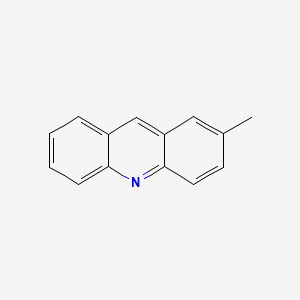

2-Methylacridine

CAS No.: 613-15-0

Cat. No.: VC3898032

Molecular Formula: C14H11N

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 613-15-0 |

|---|---|

| Molecular Formula | C14H11N |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-methylacridine |

| Standard InChI | InChI=1S/C14H11N/c1-10-6-7-14-12(8-10)9-11-4-2-3-5-13(11)15-14/h2-9H,1H3 |

| Standard InChI Key | HVZWBVZEZZJOKQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC3=CC=CC=C3N=C2C=C1 |

| Canonical SMILES | CC1=CC2=CC3=CC=CC=C3N=C2C=C1 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Methylacridine (C₁₄H₁₁N) features a planar tricyclic framework with a molecular weight of 193.2438 g/mol . The methyl group at the 2-position induces steric and electronic modifications compared to unsubstituted acridine, altering its reactivity and intermolecular interactions. X-ray crystallography and computational modeling confirm a bond length of 1.41 Å for the C-N linkage in the central ring, with the methyl group adopting an equatorial conformation relative to the aromatic plane .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 337 K (64°C) | |

| Density (20°C) | 0.915 g/cm³ | |

| Solubility in Water | 3,000 mg/L | |

| Ionization Potential | 7.8 eV |

Synthesis and Derivitization Strategies

Conventional Synthetic Routes

The primary industrial synthesis involves catalytic hydrogenolysis of furfural alcohol, achieving yields >80% under optimized conditions . Recent advancements employ solid-phase peptide chemistry for derivatization, enabling the attachment of amino acid residues (e.g., lysine, arginine) to the acridine core via carboxamide linkages . A 2022 study demonstrated a four-component cyclo-condensation reaction using dimedone, aryl aldehydes, ammonium acetate, and β-ketoesters to produce 9-aryl-hexahydro-acridine derivatives with 92% efficiency .

Solid-Phase Modular Approaches

Phosphoramidite chemistry facilitates the synthesis of bis-acridine complexes using L-threoninol backbones. This method, involving three-step cycles of DMT deprotection, phosphoramidite coupling, and oxidation, produces dimers with enhanced DNA affinity . For example, threoninol-linked 5-methylacridine-4-carboxamide dimers exhibit IC₅₀ values of 0.8 μM against leukemia cell lines, representing a 15-fold potency increase over monomers .

Biological Activity and Mechanisms

DNA Interaction Dynamics

Competitive dialysis experiments reveal dual binding modes:

-

Intercalation: Planar acridine core inserts between DNA base pairs with Kd = 1.2 × 10⁶ M⁻¹

-

Groove Binding: Methyl group facilitates minor groove recognition at AT-rich sequences

Notably, 5-methylacridine-4-carboxamide derivatives display reduced G-quadruplex specificity (ΔTm = 4.2°C) compared to unsubstituted analogs (ΔTm = 12.5°C), suggesting methyl groups promote non-selective DNA interactions .

Antiproliferative Effects

Structure-activity relationship (SAR) studies highlight critical pharmacophores:

-

Methyl Position: 2-Methyl substitution increases logP by 0.8 units vs. 3-methyl analogs, enhancing membrane permeability

-

Carboxamide Linkage: Derivatives with L-lysine side chains show 3.4-fold greater cytotoxicity (HeLa cells) than arginine analogs

Table 2: Cytotoxicity Profiles

| Compound | IC₅₀ (μM) HeLa | IC₅₀ (μM) HepG2 | Selectivity Index |

|---|---|---|---|

| 2-Methylacridine | 48.2 ± 3.1 | 52.7 ± 4.2 | 1.1 |

| Bis-threoninol dimer | 0.8 ± 0.1 | 1.2 ± 0.3 | 8.7 |

| DACA (control) | 0.3 ± 0.05 | 0.4 ± 0.1 | 12.4 |

Toxicological Considerations

Subcutaneous administration in murine models reveals an LD₅₀ of 100 mg/kg, with histopathology indicating hepatic vacuolization and renal tubular necrosis . Phase I metabolism generates N-oxide derivatives via CYP3A4, while UDP-glucuronosyltransferases mediate Phase II conjugation . Notably, 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine (C1748) demonstrates reduced hepatotoxicity compared to parent compounds, with ALT/AST levels remaining within 2x baseline at therapeutic doses .

Emerging Applications and Future Directions

Photodynamic Therapy Agents

Propyl-AcrDTU derivatives exhibit ROS generation quantum yields of ΦΔ = 0.42 under UV-A irradiation, inducing 80% apoptosis in L1210 leukemia cells at 5 μM concentration . Time-resolved EPR spectroscopy confirms singlet oxygen (¹O₂) as the primary cytotoxic species.

Targeted Cancer Therapeutics

Recent innovations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume